molecular formula C23H15F2NNaO2+ B1667779 Brequinar sodium CAS No. 96201-88-6

Brequinar sodium

Cat. No. B1667779
CAS RN: 96201-88-6
M. Wt: 398.4 g/mol
InChI Key: PZOHOALJQOFNTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brequinar sodium, also known as DuP-785, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .


Molecular Structure Analysis

The molecular formula of Brequinar sodium is C23H15F2NO2 . Its average molecular weight is 375.3675 g/mol . The structure of Brequinar sodium is consistent with its NMR data .


Chemical Reactions Analysis

Brequinar sodium is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Brequinar sodium prevents the synthesis of DNA and RNA, which are crucial for cell growth and division .


Physical And Chemical Properties Analysis

Brequinar sodium has a molecular weight of 397.35 g/mol on an anhydrous basis . It is a powder that is off-white to brown in color . It is soluble to 100 mM in water and to 100 mM in DMSO .

Scientific Research Applications

Immunosuppressive Activity in Organ Graft Rejection

Brequinar sodium has been identified as an effective immunosuppressive drug, particularly useful in the prevention of organ graft rejection. Its mechanism involves interfering with pyrimidine biosynthesis, which disrupts cell proliferation. This effect is significant in both T and B cell immune functions, making brequinar sodium a potential candidate for use in combination with other immunosuppressive agents. This combination approach could lead to more specific and effective prevention of allograft and xenograft rejection. Experimental studies have shown a synergistic effect when brequinar sodium is used in combination with cyclosporin or FK 506 for graft rejection prevention (Cramer, 2004).

Antitumor Activity

Brequinar sodium has demonstrated broad-spectrum antitumor activity in animal models due to its novel chemical structure. It inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHO-DH), crucial in pyrimidine de novo biosynthesis. This inhibition results in a blockade in pyrimidine synthesis, which is essential for cancer cell proliferation. Despite its promising preclinical profile, clinical studies have shown limitations, including dose-limiting toxicities such as myelosuppression and mucositis (Schwartsmann et al., 2004).

Mechanism of Action and Re-evaluation

Further re-evaluation of brequinar sodium has provided insights into the mechanism of DHO-DH enzyme inhibition. This research has shown that DHO-DH produced oxygen radical formation, which brequinar sodium inhibited. However, the study concluded that brequinar sodium was inactive against solid tumors, possibly due to high uridine levels in the tumor, although it might have potential for the treatment of leukemia or inflammatory diseases (Peters, 2018).

Drug Distribution Studies

Research on the distribution of brequinar sodium in normal and tumor tissues has provided valuable data. Studies in mice implanted with human colon carcinoma xenografts revealed that brequinar sodium distributed to the tumor and all other tissues studied, with significant radioactivity noted in the liver and small intestine. This information is critical for understanding the pharmacokinetics of brequinar sodium in cancer therapy (Shen et al., 2004).

Brequinar Derivatives and Drug Design

Research into brequinar derivatives has opened up new avenues for species-specific drug design. The study of brequinar analogs and their interaction with dihydroorotate dehydrogenase (DHODH) could lead to the development of new therapeutic agents for various diseases. This approach has potential implications for developing treatments for diseases like malaria and cancer (Hurt et al., 2006).

Safety And Hazards

Brequinar sodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOHOALJQOFNTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96187-53-0 (Parent)
Record name Brequinar sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30242173
Record name Brequinar sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brequinar sodium

CAS RN

96201-88-6
Record name Brequinar sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound of Example 28 (37.5 g, 0.10 mole) was suspended in 1,000 ml of ethanol and treated with 1N NaOH (100 ml, 0.10 mole). The mixture was warmed and stirred until clear; the ethanol and water were evaporated at reduced pressure to give 39.6 g of the white solid sodium 2-(2'-fluoro-1,1'-biphenyl-4-yl)-6-fluoro-3-methylquinoline-4-carboxylate, m.p. >360°.
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brequinar sodium
Reactant of Route 2
Reactant of Route 2
Brequinar sodium
Reactant of Route 3
Reactant of Route 3
Brequinar sodium
Reactant of Route 4
Reactant of Route 4
Brequinar sodium
Reactant of Route 5
Reactant of Route 5
Brequinar sodium
Reactant of Route 6
Reactant of Route 6
Brequinar sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.